Methyl 2,3-dibromo-3-phenylpropanoate
Overview
Description
Methyl 2,3-dibromo-3-phenylpropanoate is an organic compound with the molecular formula C10H10Br2O2. It is a dibromo derivative of methyl phenylpropanoate and is known for its applications in organic synthesis and chemical research . The compound is characterized by the presence of two bromine atoms and a phenyl group attached to a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3-dibromo-3-phenylpropanoate can be synthesized through the bromination of methyl cinnamate. The reaction typically involves the addition of bromine (Br2) to methyl cinnamate in the presence of a solvent such as acetic acid. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and bromine concentration, to ensure high yield and purity of the product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Reduction Reactions: The compound can be reduced to form methyl 3-phenylpropanoate by using reducing agents such as zinc in acetic acid.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Zinc (Zn) in acetic acid or other mild reducing agents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Major Products:
Substitution: Formation of hydroxyl or alkoxy derivatives.
Reduction: Formation of methyl 3-phenylpropanoate.
Elimination: Formation of alkenes such as methyl cinnamate.
Scientific Research Applications
Methyl 2,3-dibromo-3-phenylpropanoate is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the preparation of polymers and advanced materials.
Chemical Research:
Mechanism of Action
The mechanism of action of methyl 2,3-dibromo-3-phenylpropanoate involves its reactivity towards nucleophiles and reducing agents. The presence of two bromine atoms makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atoms and the phenyl group .
Comparison with Similar Compounds
Methyl 2,3-dibromo-2,3-diarylpropanoates: These compounds have similar structures but with different aryl groups attached.
Methyl 2,3-dibromopropionate: A simpler analog without the phenyl group.
2,3-Dibromo-3-phenylpropanoic acid: The carboxylic acid analog of methyl 2,3-dibromo-3-phenylpropanoate.
Uniqueness: this compound is unique due to the presence of both bromine atoms and a phenyl group, which confer distinct reactivity and applications in organic synthesis and chemical research .
Properties
IUPAC Name |
methyl 2,3-dibromo-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRVBYSCJOFAFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288591 | |
Record name | Methyl 2,3-dibromo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21770-48-9 | |
Record name | NSC56761 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3-dibromo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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